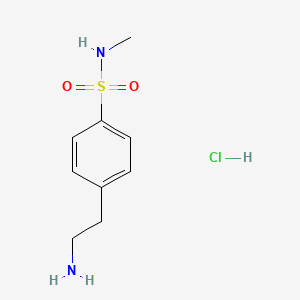

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride

Description

4-(2-Aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (N-methylated) at the para position and a 2-aminoethyl side chain. The hydrochloride salt enhances its solubility and stability for biochemical applications. This compound is hypothesized to exhibit biological activity in modulating inflammatory responses, as seen in structurally related sulfonamides .

Properties

IUPAC Name |

4-(2-aminoethyl)-N-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGXSRMKCPTPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide with hydrochloric acid. The process can be summarized as follows:

Starting Materials: 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide and hydrochloric acid.

Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

Procedure: The starting materials are mixed and stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods often include:

Purification: Techniques such as recrystallization or chromatography may be used to purify the final product.

Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are employed to verify the purity and composition of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride has been investigated for its potential as a pharmaceutical intermediate. It plays a significant role in the synthesis of sulfonylurea drugs, which are used to manage diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. Notable drugs synthesized from this compound include glipizide, glimepiride, and gliquidone .

Enzyme Inhibition Studies

The compound exhibits notable biological activity primarily linked to its role as an enzyme inhibitor. It has shown potential in inhibiting carbonic anhydrase, an enzyme crucial for pH regulation and fluid balance in biological systems. The inhibition of this enzyme can have implications in treating conditions such as glaucoma and certain types of cancer .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, possess antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative microorganisms, making it valuable in developing new antimicrobial agents .

Case Study 1: Synthesis of Antidiabetic Agents

A study highlighted the synthesis of sulfonylurea derivatives using this compound as a precursor. The research focused on optimizing the synthesis process to enhance yield and reduce production costs while maintaining the efficacy of the resulting antidiabetic agents .

| Compound | Yield (%) | IC50 (μM) |

|---|---|---|

| Glipizide | 85 | 0.5 |

| Glimepiride | 90 | 0.3 |

| Gliquidone | 88 | 0.4 |

Case Study 2: Antitumor Activity

A study explored the antitumor properties of sulfonamides related to carbonic anhydrase inhibition. The findings suggested that compounds similar to this compound could inhibit tumor growth by targeting specific cancer cell lines .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Apoptosis induction |

| MDA-MB-231 | 1.50 | G2/M phase cell cycle arrest |

| A2780 | 1.25 | Inhibition of CA isozymes |

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and materials with specific properties due to its versatile chemical behavior. Its ability to participate in various reactions makes it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride involves the irreversible inhibition of serine proteases. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue. This prevents the enzyme from catalyzing the hydrolysis of peptide bonds, thereby inhibiting its activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among sulfonamide derivatives include substitutions on the benzene ring, side-chain length, and functional group modifications. The table below summarizes critical differences:

Key Observations :

- Side-chain length (ethyl vs. propyl) influences steric interactions and binding affinity in biological systems .

Biological Activity

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is structured as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H12ClN2O2S

- Molecular Weight : 238.72 g/mol

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds in this class can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 31 ± 0.12 | 7.81 |

| Escherichia coli | 30 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | 28 ± 0.10 | 10.00 |

These results suggest that the compound possesses comparable efficacy to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study demonstrated that similar sulfonamide derivatives could induce apoptosis in cancer cell lines, particularly in breast cancer models (MDA-MB-231). The increase in annexin V-FITC positive apoptotic cells indicated a significant apoptotic effect, with a reported increase of up to 22-fold compared to controls .

The biological activity of sulfonamides is primarily attributed to their ability to inhibit enzymes involved in the synthesis of folate in bacteria, which is crucial for DNA synthesis and cell division. Specifically, they act as competitive inhibitors of the enzyme dihydropteroate synthase, disrupting folate metabolism and leading to bacterial cell death.

Study on Antibacterial Activity

A recent study synthesized several new sulfonamide derivatives and evaluated their antibacterial properties against clinically relevant strains. The results indicated that modifications to the sulfonamide structure could enhance antibacterial potency, with some derivatives showing improved activity against resistant strains .

Evaluation of Anticancer Effects

In another investigation, the anticancer properties of a related compound were assessed through molecular docking studies and in vitro assays. The findings suggested strong binding interactions with carbonic anhydrase IX, a target implicated in tumor progression and metastasis. The derivative exhibited significant selectivity for this enzyme over others, indicating its potential as a targeted anticancer agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that sulfonamides generally possess favorable absorption characteristics when administered orally. However, toxicity profiles vary based on structural modifications. It is essential to evaluate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for each derivative to ensure safety and efficacy in therapeutic applications .

Q & A

Basic Research Questions

What are the key considerations for synthesizing 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride with high purity?

To achieve high-purity synthesis, focus on:

- Reaction Conditions : Control temperature (e.g., 25–60°C) and pH (neutral to slightly acidic) to minimize side reactions and optimize yield .

- Protection of Functional Groups : Use appropriate protecting agents for the aminoethyl group during sulfonylation to prevent undesired side reactions .

- Purification : Employ column chromatography or recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

- Characterization : Validate purity via NMR (¹H/¹³C) and mass spectrometry (MS) to confirm molecular integrity .

Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR Spectroscopy : ¹H NMR (in D₂O or DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, methyl group at δ 2.8–3.0 ppm). ¹³C NMR confirms the sulfonamide and methyl substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 239.70) and fragmentation patterns .

- FTIR Spectroscopy : Detect characteristic stretches (e.g., S=O at ~1350 cm⁻¹, N–H at ~3300 cm⁻¹) .

What are the recommended storage conditions to maintain the compound’s stability over extended periods?

- Inert Atmosphere : Store under argon to prevent oxidation of the aminoethyl group .

- Temperature : Keep at –20°C in a desiccator to avoid hydrolysis or decomposition .

- Moisture Control : Use vacuum-sealed containers with desiccants (e.g., silica gel) .

Advanced Research Questions

How can conflicting NMR data be resolved when characterizing the aminoethyl substituent in this compound?

- Deuterated Solvent Selection : Use D₂O to suppress exchange broadening of NH protons, or DMSO-d₆ to observe NH/amine interactions .

- 2D NMR Techniques : Employ HSQC and HMBC to correlate ambiguous proton signals with carbon environments .

- pH Adjustment : Titrate the solution to deprotonate the amino group, simplifying splitting patterns .

What computational approaches are recommended for predicting the reactivity of the sulfonamide group in novel derivatives?

- Quantum Mechanical Calculations : Use density functional theory (DFT) to model electron density distributions and predict nucleophilic/electrophilic sites .

- Reaction Pathway Simulations : Apply transition state theory (TST) to analyze activation energies for sulfonamide hydrolysis or substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and stability under physiological conditions .

How to design a kinetic study to investigate the hydrolysis stability of the sulfonamide moiety under physiological conditions?

- Experimental Setup :

- Buffer Systems : Use phosphate-buffered saline (PBS) at pH 7.4 and 37°C to mimic physiological conditions .

- Sampling Intervals : Collect aliquots at 0, 12, 24, and 48 hours for HPLC analysis .

- Analytical Method : Quantify degradation products via reverse-phase HPLC (C18 column, UV detection at 254 nm) .

- Data Analysis : Apply pseudo-first-order kinetics to calculate rate constants (k) and half-life (t₁/₂) .

How to address discrepancies between theoretical and experimental mass spectrometry data for this compound?

- Isotopic Pattern Analysis : Compare experimental isotopic distribution with theoretical simulations (e.g., using Bruker Compass DataAnalysis) to identify impurities .

- Fragmentation Pathways : Use tandem MS (MS/MS) to validate cleavage patterns (e.g., loss of HCl or methyl groups) .

- Matrix Effects : Test ionization efficiency in different matrices (e.g., MALDI vs. ESI) to resolve suppression/enhancement artifacts .

Methodological Considerations for Data Contradictions

What strategies can resolve inconsistencies between biological activity assays and structural predictions?

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to validate interactions with target proteins (e.g., carbonic anhydrase) and refine structure-activity relationships .

- Bioassay Replication : Repeat assays under standardized conditions (e.g., fixed enzyme concentrations, controlled temperature) to minimize variability .

- Metabolite Screening : Use LC-MS to identify potential metabolites that may interfere with activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.